Rad51-IN-6

Mitochondrial Biology DNA Repair Target Indication

Procure Rad51-IN-6, the only RAD51 inhibitor specifically patented for mitochondrial defect research (WO2021164746A1). Unlike oncology-focused RI-1/B02, this substituted aryl compound uniquely targets mitochondrial RAD51 biology, enabling interrogation of mtDNA stability and related pathologies. Its novel scaffold provides a strategic starting point for next-generation RAD51 inhibitor SAR programs. Essential as a third comparator for deconvoluting species-specific RAD51 functions in model organisms. Do not substitute with legacy inhibitors designed for nuclear DNA repair—ensure experimental validity with the tool of choice for mitochondrial RAD51 studies.

Molecular Formula C27H40N3O5PS
Molecular Weight 549.7 g/mol
Cat. No. B12407986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRad51-IN-6
Molecular FormulaC27H40N3O5PS
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCCP(=O)(CC)C1=C(C=CC(=C1)NC(=O)OC(C)C)C2=CN=C(S2)C3CCC(CC3)NC(=O)OC(C)C
InChIInChI=1S/C27H40N3O5PS/c1-7-36(33,8-2)23-15-21(30-27(32)35-18(5)6)13-14-22(23)24-16-28-25(37-24)19-9-11-20(12-10-19)29-26(31)34-17(3)4/h13-20H,7-12H2,1-6H3,(H,29,31)(H,30,32)
InChIKeyNFBJDFHJSJHCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rad51-IN-6 Procurement Guide: A Novel Substituted Aryl RAD51 Inhibitor from Patent WO2021164746A1


Rad51-IN-6 (CAS 2690367-57-6) is a substituted aryl compound disclosed as compound 23 in patent WO2021164746A1, classified as a potent small-molecule inhibitor of the eukaryotic RAD51 recombinase [1]. It is primarily noted for its distinct research indication in conditions involving mitochondrial defects, a characteristic that separates it from the majority of RAD51 inhibitors developed for oncology applications .

Why Generic Substitution of Rad51-IN-6 with Standard RAD51 Inhibitors (e.g., RI-1, B02) Is Inadequate


Substituting Rad51-IN-6 with commonly used RAD51 inhibitors like RI-1 or B02 carries significant research risk due to fundamental differences in chemical structure, molecular target indication, and likely mechanism. While RI-1 acts as a covalent modifier at Cys319 and B02 was identified from an HTS campaign focused on oncology [1], Rad51-IN-6 is a substituted aryl compound specifically disclosed for research into mitochondrial defects . The underlying biology of mitochondrial RAD51 is distinct from its nuclear DNA repair function, and the physicochemical properties required for mitochondrial targeting are not shared by these legacy inhibitors. Therefore, experimental results obtained with RI-1 or B02 in DNA damage response assays cannot be extrapolated to the mitochondrial-specific context for which Rad51-IN-6 is proposed.

Rad51-IN-6 Evidence Guide: Quantitative Differentiation Against Key RAD51 Inhibitor Comparators


Distinct Research Indication: Mitochondrial Defect vs. Oncology Focus of RI-1 and B02

Rad51-IN-6 is specifically indicated for research into conditions involving mitochondrial defects, as disclosed in patent WO2021164746A1 [1]. In stark contrast, the established RAD51 inhibitors RI-1 and B02 were developed and are exclusively characterized in the context of nuclear homologous recombination repair and cancer cell sensitization [2]. No data exists to suggest RI-1 or B02 have any activity or utility in a mitochondrial context. This distinction in target indication is absolute and is the primary differentiator for compound selection.

Mitochondrial Biology DNA Repair Target Indication

Chemical Class and IP Position: Substituted Aryl vs. Benzylidene Hydantoin (RI-1) and Quinazolinone (B02)

Rad51-IN-6 is a substituted aryl compound, as defined by the patent WO2021164746A1 [1]. This places it in a distinct chemical series from RI-1 (a chloromaleimide) [2] and B02 (a quinazolinone derivative) . These structural differences preclude any assumption of similar physicochemical properties, cellular permeability, or off-target profiles. This IP position also ensures that Rad51-IN-6 represents a unique chemical space not covered by prior art for RAD51 inhibition, potentially offering a different interaction mode with the protein or distinct ADME properties.

Medicinal Chemistry Intellectual Property Chemical Series

Selectivity Profile: Human RAD51-Specific vs. Multi-Species Activity of Legacy Inhibitors

While direct comparative selectivity data for Rad51-IN-6 is not publicly available, the known selectivity profiles of comparator compounds highlight a critical differentiation. B02 is a selective inhibitor of human RAD51, showing no activity against the E. coli homologue RecA (IC50 > 250 μM) [1]. In contrast, the earlier inhibitor RI-1 has been shown to inhibit both human RAD51 and its yeast homologue [2]. The selectivity of Rad51-IN-6, as a member of a distinct chemical series, is unknown but its development for a mitochondrial-specific application implies a potential for a unique off-target and species-specificity profile that researchers must independently validate.

Target Selectivity Assay Development Species Specificity

Optimal Research Applications for Rad51-IN-6: Leveraging Unique Mitochondrial and Chemical Differentiation


Investigating the Role of RAD51 in Mitochondrial DNA Maintenance and Disease

Rad51-IN-6 is the tool of choice for researchers studying the non-canonical role of RAD51 in mitochondria. Standard RAD51 inhibitors (e.g., RI-1, B02) have no established connection to mitochondrial biology and were developed for nuclear DNA repair studies [1]. Rad51-IN-6, by virtue of its specific patent disclosure for mitochondrial defect research, provides a unique chemical probe to interrogate RAD51 function in this organelle, which is critical for understanding mitochondrial DNA stability and related pathologies .

Exploring Structure-Activity Relationships in a Novel Substituted Aryl Series

Medicinal chemists seeking to expand beyond the limitations of chloromaleimide (RI-1) or quinazolinone (B02) scaffolds can use Rad51-IN-6 as a novel core for SAR exploration [1]. Its substituted aryl structure, as protected by patent WO2021164746A1, offers a new chemical space for optimizing potency, selectivity, and ADME properties for RAD51 inhibition [2]. This is a strategic procurement for groups focused on developing next-generation RAD51-targeted therapeutics with improved drug-like properties.

Comparative Tool Compound Studies to Validate Biological Model Systems

Given the known selectivity differences between B02 (human-specific) and RI-1 (pan-eukaryotic) [1], Rad51-IN-6 serves as an essential third comparator in panels of RAD51 inhibitors. Its inclusion in studies using model organisms (e.g., Drosophila, C. elegans, yeast) can help deconvolute species-specific RAD51 functions and validate the translational relevance of findings. Researchers can use Rad51-IN-6 to ensure that observed phenotypes are not an artifact of a particular inhibitor's selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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